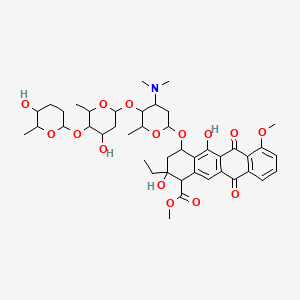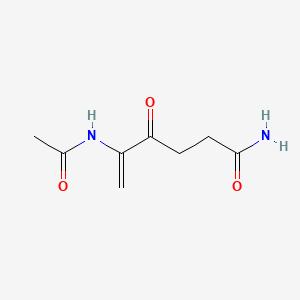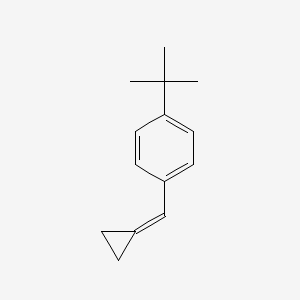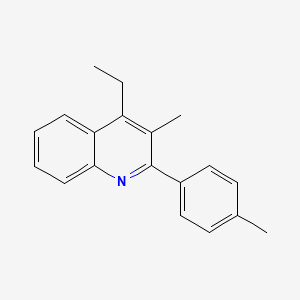
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, anti-inflammatory, and antibacterial activities
Vorbereitungsmethoden
The synthesis of 4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the Skraup synthesis, which starts with the Michael addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core .
Analyse Chemischer Reaktionen
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, anti-inflammatory, and antibacterial agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, such as the inhibition of tyrosine kinases in cancer therapy . The quinoline core allows for binding to metal ions, which can enhance its activity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-3-methyl-2-(4-methylphenyl)quinoline can be compared to other quinoline derivatives, such as:
Eigenschaften
CAS-Nummer |
923291-70-7 |
|---|---|
Molekularformel |
C19H19N |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-ethyl-3-methyl-2-(4-methylphenyl)quinoline |
InChI |
InChI=1S/C19H19N/c1-4-16-14(3)19(15-11-9-13(2)10-12-15)20-18-8-6-5-7-17(16)18/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
TXSWMPIIRWEXPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC2=CC=CC=C21)C3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-Amino-2-(4-fluorobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14178646.png)
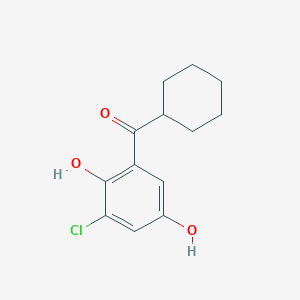
![2-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14178651.png)
![2-[2-(2-Bromophenyl)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178656.png)
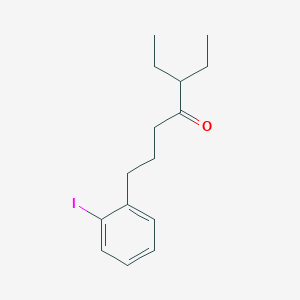
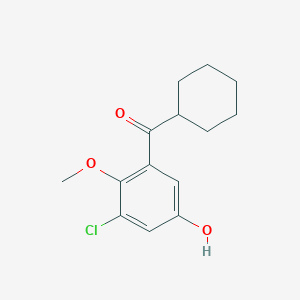
![(5R)-5-methyl-5-[3-(2-propylphenoxy)phenyl]-1,3-oxazolidine-2,4-dione](/img/structure/B14178686.png)
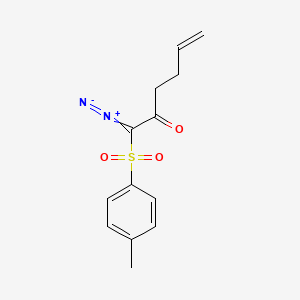

![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
